1,1,7-trichlorohept-1-en-3-one
Description
Significance of Alpha,Beta-Unsaturated Chlorinated Ketones in Contemporary Chemistry
Alpha,beta-unsaturated chlorinated ketones, a subset of polyhalogenated carbonyls, are valuable intermediates in modern organic synthesis. Their importance stems from the presence of multiple reactive sites, which allows them to serve as versatile building blocks for constructing more complex molecular architectures.
These compounds are key precursors in various chemical transformations. The conjugated double bond can participate in cycloaddition reactions, while the electrophilic centers are targets for a wide range of nucleophiles, including in Michael additions. wikipedia.orgscribd.com The synthesis of α,β-unsaturated ketones can be achieved through several methods, such as the dehydrobromination of α-bromo ketones or the direct chloroacylation of alkenes. wiley.commpg.delibretexts.org For instance, recent research has demonstrated the conversion of unactivated alkenes into α-branched enones using cooperative nickel/photoredox catalysis for chloroacylation. wiley.commpg.de
Furthermore, chlorinated enones are relevant in environmental science, particularly in the study of water treatment. The chlorination of water can lead to the formation of various disinfection byproducts, and understanding the reactions of unsaturated ketones with chlorine is crucial for predicting and identifying potential transformation products of pollutants. nih.govacs.orgnih.gov
Contextualizing 1,1,7-Trichlorohept-1-en-3-one within Organohalogen Chemistry
Organohalogen chemistry is a vast field encompassing thousands of compounds containing at least one carbon-halogen bond. acs.orgacs.org These compounds can be of natural or synthetic origin and are integral to various areas, including the development of pharmaceuticals and advanced organic materials. benthamdirect.com The unique characteristics imparted by halogen atoms are a subject of ongoing synthetic and mechanistic study. benthamdirect.comresearchgate.net
This compound is a specific molecule within this class. It is a chlorinated enone with the chemical formula C₇H₉Cl₃O. chemsrc.comnih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 158355-41-0 |
| Molecular Formula | C₇H₉Cl₃O |
| Molecular Weight | 215.505 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 268.2 ± 40.0 °C at 760 mmHg |
| Flash Point | 111.1 ± 27.9 °C |
Data sourced from multiple chemical databases. chemsrc.comnih.gov
A documented synthesis for this compound involves the reaction of 5-chlorovaleroyl chloride with aluminum chloride in methylene (B1212753) chloride, followed by the addition of 1,1-dichloroethylene. chemicalbook.com The resulting product is isolated via distillation. chemicalbook.com
Research Landscape and Knowledge Gaps concerning Novel Chlorinated Enones
The current research landscape shows a strong focus on developing novel and efficient methods for the synthesis of halogenated compounds. mdpi.com This includes methods for the selective halogenation of enones and the synthesis of α-branched enones via chloroacylation. wiley.commpg.deacs.org There is also significant interest in using computational chemistry to predict the environmental transformation products of chlorinated compounds, such as steroidal enones, when they react with disinfectants like chlorine. nih.govacs.org
Despite these advances in the broader class of chlorinated enones, there is a notable knowledge gap concerning the specific compound this compound. While its synthesis and basic physical properties are documented, detailed research findings on its specific reactivity, reaction mechanisms, and potential applications are scarce in publicly available literature. chemsrc.comnih.govchemicalbook.com The potential of this molecule as a synthetic intermediate, its behavior in various reaction conditions, and its environmental or biological interactions remain largely unexplored. This lack of specific data highlights an area ripe for future investigation within organohalogen chemistry.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Chlorovaleroyl chloride |
| Aluminum chloride |
| Methylene chloride |
| 1,1-Dichloroethylene |
| Acrolein |
| Acrylic acid |
| Acrylamide |
| Maleic acid |
| Mesityl oxide |
| Isophorone |
| 2-methylcyclopentanone |
| 2-bromo-2-methylcyclopentanone |
| 2-methyl-2-cyclopentenone |
Structure
3D Structure
Properties
IUPAC Name |
1,1,7-trichlorohept-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNPJGKBMARFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446081 | |
| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158355-41-0 | |
| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of 1,1,7 Trichlorohept 1 En 3 One Reactivity
Reaction Pathways of α,β-Unsaturated Carbonyl Compounds with Halogenating Agents (e.g., Chlorine, Bromine)
The reaction of α,β-unsaturated carbonyl compounds with halogenating agents like chlorine (Cl₂) and bromine (Br₂) typically proceeds through an electrophilic addition mechanism across the carbon-carbon double bond. nih.gov This reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich π-system of the alkene.
The general mechanism involves the following steps:
Formation of a Halonium Ion: The alkene's π electrons attack the electrophilic halogen, displacing a halide ion and forming a cyclic halonium ion intermediate. libretexts.orgyoutube.com This three-membered ring involves the two carbons of the original double bond and the halogen atom. youtube.com
Nucleophilic Attack: The resulting halide ion then acts as a nucleophile, attacking one of the carbons of the halonium ion. leah4sci.com This attack occurs from the side opposite to the halonium bridge, leading to an anti-addition of the two halogen atoms across the double bond. leah4sci.com
The presence of the carbonyl group in α,β-unsaturated systems can influence the regioselectivity of the nucleophilic attack on the halonium ion. However, the primary pathway remains the addition to the alkene, resulting in a vicinal dihalide. leah4sci.com For 1,1,7-trichlorohept-1-en-3-one, this would mean the addition of a halogen across the C1-C2 double bond.
| Reagent | Intermediate | Product Type | Stereochemistry |
| Chlorine (Cl₂) | Chloronium ion | Vicinal dichloride | Anti-addition |
| Bromine (Br₂) | Bromonium ion | Vicinal dibromide | Anti-addition |
Role of the α,β-Unsaturated Ketone Functionality in Electrophilic and Nucleophilic Additions
The α,β-unsaturated ketone functionality in this compound creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C1). This dual reactivity gives rise to two main addition pathways:
1,2-Addition (Direct Addition): Nucleophilic attack occurs directly at the electrophilic carbonyl carbon. This pathway is typical for strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds. The initial product is an allylic alkoxide, which upon protonation yields an allylic alcohol.
1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack occurs at the β-carbon of the conjugated system. The electron-withdrawing effect of the carbonyl group is transmitted through the double bond, making the β-carbon electrophilic. This pathway is favored by "soft" nucleophiles like cuprates, enamines, and thiols. The reaction proceeds through an enolate intermediate, which is then protonated at the α-carbon (C2) to give the saturated ketone. nih.gov
The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions.
| Addition Type | Site of Attack | Common Nucleophiles | Initial Product | Final Product (after protonation) |
| 1,2-Addition | Carbonyl Carbon (C3) | Grignard reagents, Organolithiums | Allylic alkoxide | Allylic alcohol |
| 1,4-Addition | β-Carbon (C1) | Cuprates, Enamines, Thiols | Enolate | Saturated ketone |
Influence of Vicinal Trichlorination on Reaction Mechanisms
The presence of three chlorine atoms at the C1 and C7 positions significantly impacts the reactivity of this compound through both electronic and steric effects.
Electronic Effects:
Inductive Effect: The three chlorine atoms are strongly electron-withdrawing. The two chlorine atoms at C1 exert a powerful inductive effect, which significantly increases the electrophilicity of the C1-C2 double bond. This makes the β-carbon (C1) a harder electrophilic center and more susceptible to nucleophilic attack.
Resonance Effect: While halogens can donate a lone pair of electrons through resonance, the strong inductive effect of the two chlorine atoms at C1 likely dominates, leading to a net electron withdrawal from the double bond. This deactivates the double bond towards electrophilic attack but enhances its reactivity towards nucleophiles in a conjugate addition fashion.
Steric Effects:
The two chlorine atoms at the C1 position create significant steric hindrance. This bulkiness can impede the approach of nucleophiles to the β-carbon, potentially slowing down the rate of 1,4-addition compared to a non-chlorinated analogue. Conversely, this steric bulk might also disfavor direct attack at the C1 position in some reactions.
The combination of these effects suggests that while the β-carbon is electronically activated for nucleophilic attack, the reaction may be sterically hindered. The outcome of a reaction will depend on the balance between these opposing factors and the nature of the attacking species. For instance, smaller nucleophiles might still favor 1,4-addition, while bulkier ones might be inhibited.
Investigation of 1,4-Reduction Pathways in Chlorinated Enones
The 1,4-reduction, or conjugate reduction, of α,β-unsaturated ketones selectively reduces the carbon-carbon double bond to yield a saturated ketone. researchgate.net This transformation is of significant synthetic importance. For chlorinated enones like this compound, several methods can be considered, although the presence of chlorine atoms may influence the reaction's feasibility and chemoselectivity.
Catalytic Hydrogenation:
This is a common method for the reduction of alkenes. Using catalysts like palladium on carbon (Pd/C) with a hydrogen source, the C=C double bond can be selectively reduced. organic-chemistry.orgstackexchange.com However, there is a risk of dehalogenation (hydrogenolysis of the C-Cl bonds), especially under harsh conditions. google.com The choice of catalyst and reaction conditions is therefore crucial to achieve selective 1,4-reduction without affecting the chlorine substituents or the carbonyl group. nih.gov
Hydride Reductions:
Metal hydrides can also be employed for 1,4-reduction. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically favor 1,2-reduction of the carbonyl group, dalalinstitute.comrsc.org the use of "softer" hydride reagents or specific catalytic systems can promote 1,4-addition. For example, copper hydride species, often generated in situ, are known to be effective for the conjugate reduction of enones. organic-chemistry.org The selectivity of hydride reductions can be highly dependent on the specific reagent and reaction conditions. nih.gov
Other Methods:
Transfer hydrogenation, using a hydrogen donor like Hantzsch ester in the presence of an organocatalyst, is another method for the enantioselective reduction of enones. researchgate.netprinceton.edu Electrochemical methods have also been developed for the chemoselective 1,4-reduction of α,β-unsaturated ketones. rsc.org
| Reduction Method | Reagents/Catalysts | Potential Selectivity Issues |
| Catalytic Hydrogenation | H₂, Pd/C | Dehalogenation, reduction of carbonyl |
| Hydride Reduction | Copper hydrides, specific borohydrides | 1,2-reduction of carbonyl |
| Transfer Hydrogenation | Hantzsch ester, organocatalyst | May require specific catalysts for chlorinated substrates |
| Electrochemical Reduction | Various electrode materials | Control of reduction potential is critical |
Mechanistic Studies of Halogen Transfer Reactions Involving Trichloroalkenes
Halogen transfer reactions involving a trichloroalkene moiety, such as that in this compound, can proceed through radical or ionic pathways. The specific mechanism will depend on the reaction conditions and the nature of the other reactants.
Radical Mechanisms:
Under photolytic or radical-initiating conditions, a chlorine atom can be abstracted from the trichlorinated carbon, or a chlorine radical can add to the double bond. The reaction of chlorine atoms with alkenes can proceed via two main pathways: addition to the double bond to form a chloroalkyl radical, or abstraction of an allylic hydrogen atom. researchgate.netrsc.org Given the structure of this compound, addition to the double bond would be a likely pathway. Halogen atom transfer (XAT) is a key step in many radical reactions of polychloroalkanes, where a radical species abstracts a chlorine atom. researchgate.net
Ionic Mechanisms:
In the presence of a Lewis acid, it is conceivable that a chloride ion could be abstracted from the C1 position, leading to the formation of a vinyl cation. However, the stability of such a cation would be a critical factor. More likely, under certain nucleophilic conditions, a reaction akin to a vinylic substitution might occur, although such reactions are generally less common than additions to the double bond.
The study of halogen transfer reactions often involves complex mechanistic pathways with competing steps. For a molecule like this compound, the interplay between the electron-withdrawing nature of the carbonyl group and the trichloro-substituted alkene would significantly influence the regioselectivity and feasibility of such transfers.
Sophisticated Spectroscopic Characterization of 1,1,7 Trichlorohept 1 En 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the elucidation of the molecular structure of 1,1,7-trichlorohept-1-en-3-one, offering unambiguous assignment of its proton and carbon framework.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra provide the fundamental map of the molecule's connectivity. The ¹H NMR spectrum is anticipated to display distinct signals for the vinyl proton, as well as the methylene (B1212753) groups of the heptenone chain. The chemical shift of the vinyl proton would be significantly influenced by the presence of the two chlorine atoms on the same carbon, likely shifting it downfield. The methylene protons adjacent to the carbonyl group and the chlorine-substituted terminal carbon would also exhibit characteristic downfield shifts.
The ¹³C NMR spectrum is expected to show seven distinct carbon signals. The carbonyl carbon would appear in the characteristic downfield region for ketones (around 190-215 ppm). The two olefinic carbons would also be readily identifiable, with their chemical shifts influenced by the chlorine substituents. The remaining signals would correspond to the methylene carbons of the aliphatic chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 6.5 - 7.0 | s |
| H-4 | 2.8 - 3.2 | t |
| H-5 | 1.9 - 2.3 | m |
| H-6 | 2.1 - 2.5 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 125 - 130 |
| C-2 | 135 - 140 |
| C-3 | 195 - 205 |
| C-4 | 40 - 45 |
| C-5 | 25 - 30 |
| C-6 | 30 - 35 |
Application of Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
To unequivocally assign the proton and carbon signals and to further probe the molecular structure, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the methylene groups in the heptenone chain. For instance, correlations would be expected between the protons on C-4 and C-5, and between C-5 and C-6, and C-6 and C-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in the conformational analysis, revealing through-space interactions that are dependent on the three-dimensional arrangement of the molecule.
Conformational Analysis using NMR Parameters
The conformation of the flexible heptenone chain can be investigated using NMR parameters such as coupling constants and Nuclear Overhauser Effects (NOEs). The magnitude of the three-bond proton-proton coupling constants (³JHH) between the methylene groups can provide information about the dihedral angles and thus the preferred staggered or eclipsed conformations of the chain. NOESY data would further complement this by identifying protons that are close in space, which can help to build a three-dimensional model of the predominant conformation in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy provides valuable information about the functional groups present in this compound.
The Infrared (IR) spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the range of 1700-1725 cm⁻¹. The presence of conjugation with the double bond would likely shift this band to a slightly lower wavenumber. The C=C stretching vibration of the alkene would be observed in the region of 1600-1650 cm⁻¹. The C-Cl stretching vibrations would give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy , being complementary to IR, would also be useful. The C=C double bond, being more polarizable, is expected to show a strong Raman signal. The C-Cl bonds would also be Raman active.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | 1700 - 1725 (strong) | weak |
| C=C (Alkene) | 1600 - 1650 (medium) | strong |
| C-Cl | 600 - 800 (medium-strong) | medium |
| C-H (sp²) | 3000 - 3100 (medium) | medium |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular formula of the compound. The presence of three chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, M+4, and M+6 peaks corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides a definitive confirmation of the number of chlorine atoms in the molecule.
The analysis of the fragmentation patterns in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of chlorine atoms, as well as cleavage adjacent to the carbonyl group (alpha-cleavage). The McLafferty rearrangement, a common fragmentation pathway for ketones with a sufficiently long alkyl chain, could also be a possibility, leading to the loss of a neutral alkene molecule.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| [M]+ | Molecular ion |
| [M-Cl]+ | Loss of a chlorine atom |
| [M-2Cl]+ | Loss of two chlorine atoms |
| [M-C₄H₈Cl]+ | Alpha-cleavage |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical method that provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the identity and elucidating the structure of a molecule.
For this compound, the molecular ion ([M]+•) would first be generated and isolated. Subsequent collision-induced dissociation (CID) would induce fragmentation. The expected fragmentation patterns are dictated by the functional groups present: an α,β-unsaturated ketone and chloroalkane moieties. Key fragmentation pathways for ketones include α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.org For α,β-unsaturated ketones, fragmentation can be complex. nih.govresearchgate.net
Given the structure of this compound, several predictable fragmentation patterns can be hypothesized. These include the loss of chlorine atoms, cleavage adjacent to the carbonyl group, and fragmentation of the alkyl chain. The presence of three chlorine atoms would produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature in mass spectrometry.
Hypothesized MS/MS Fragmentation Data for this compound Below is a table of plausible fragment ions that could be observed in an MS/MS experiment. The mass-to-charge ratios (m/z) are predicted based on likely fragmentation pathways of the precursor ion.
| Precursor Ion (m/z) | Proposed Fragment Ion Formula | Proposed Loss | Key Fragmentation Pathway |
| 214 | [C₅H₆Cl₂O]⁺ | C₂H₃Cl | α-cleavage and rearrangement |
| 179 | [C₇H₈OCl₂]⁺ | HCl | Elimination of hydrogen chloride |
| 151 | [C₄H₆OCl]⁺ | C₃H₃Cl₂ | Cleavage of the alkyl chain |
| 111 | [C₄H₆Cl]⁺ | C₃H₃Cl₂O | Complex rearrangement and cleavage |
| 83 | [C₄H₃O]⁺ | C₃H₆Cl₃ | Loss of the chlorinated alkyl chain |
Note: The m/z values represent the nominal mass of the most abundant isotope.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving conjugated systems. The α,β-unsaturated ketone in this compound constitutes a chromophore that absorbs light in the UV-Vis region. Two primary electronic transitions are expected for this system: a π → π* transition and an n → π* transition. youtube.com
The π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity (large molar absorptivity, ε). For conjugated enones, this absorption is generally observed in the 215-250 nm range. youtube.com The n → π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is of much lower intensity and occurs at a longer wavelength, typically in the 310-330 nm region for conjugated enones. youtube.com
The presence of chlorine atoms as substituents on the double bond is expected to influence the position of the absorption maximum (λmax). These halogen substituents can exert a bathochromic shift (a shift to longer wavelengths) on the π → π* transition. The extent of conjugation in the molecule is a primary determinant of the λmax value. shimadzu.com
Predicted UV-Vis Absorption Data for this compound The following table outlines the anticipated UV-Vis absorption characteristics for this compound, based on the behavior of similar chromophores.
| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | 225 - 245 | > 10,000 |
| n → π | 315 - 335 | < 500 |
Computational Chemistry in Advancing the Understanding of 1,1,7 Trichlorohept 1 En 3 One
Quantum Mechanical Approaches for Electronic Structure and Reactivity Prediction
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 1,1,7-trichlorohept-1-en-3-one. wikipedia.org DFT calculations can provide accurate descriptions of the electron distribution within a molecule, which is fundamental to understanding its chemical properties. researchgate.net
Illustrative Electronic Properties of a Chlorinated Ketone (Hypothetical Data)
| Property | Calculated Value (Hypothetical) | Significance |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electron Affinity | 1.8 eV | Reflects the molecule's ability to accept an electron, a key factor in its reduction potential and reactivity with nucleophiles. |
| Ionization Potential | 9.5 eV | Represents the energy required to remove an electron, indicating its susceptibility to oxidation. |
Elucidation of Reaction Energy Profiles and Transition States
A significant application of quantum mechanics in chemistry is the mapping of reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile is crucial for understanding the kinetics and thermodynamics of a chemical reaction. For instance, the reaction of this compound with a nucleophile could be modeled to determine the activation energy, which dictates the reaction rate.
Computational studies on similar reactions, such as the cycloaddition of nitrilimines, have demonstrated the power of DFT in distinguishing between different possible mechanisms by locating the relevant transition states and comparing their relative energies. gaussian.com While no specific reaction mechanisms for this compound have been published, computational methods offer a viable path to explore its reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals provide valuable insights into a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing chlorine atoms and the carbonyl group are expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the electrophilic centers, such as the carbonyl carbon and the β-carbon of the enone system.
Hypothetical Frontier Orbital Data for this compound
| Molecular Orbital | Energy (eV) (Hypothetical) | Description |
| HOMO | -10.2 | Primarily located on the C=C double bond and the oxygen of the carbonyl group. |
| LUMO | -2.1 | Primarily located on the carbonyl carbon and the β-carbon of the enone system. |
| HOMO-LUMO Gap | 8.1 eV | Suggests a moderately reactive molecule. |
Conformational Preference and Stereochemical Outcomes
The flexible alkyl chain of this compound allows it to adopt various conformations. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. wikipedia.org This information is vital as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. For example, studies on chlorocyclohexanes have shown that the equatorial position for the chlorine atom is generally preferred. researchgate.net
Furthermore, computational methods can predict the stereochemical outcome of reactions. For reactions that can produce multiple stereoisomers, calculating the energies of the different transition states leading to each product can reveal the most likely stereochemical pathway.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. rsc.org MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.
For this compound, MD simulations could be used to study its behavior in different solvents, providing insights into its solvation and transport properties. ecetoc.org These simulations can also be used to explore the conformational landscape of the molecule in a dynamic environment, complementing the static picture from quantum mechanical calculations.
In Silico Prediction of Chemical Transformations and Environmental Fate
Computational methods are increasingly used to predict the environmental fate of chemicals. tandfonline.comuninsubria.it Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties like biodegradability, bioaccumulation, and toxicity based on the molecular structure. europa.eunih.gov
For a chlorinated compound like this compound, its persistence in the environment is a key concern. In silico tools can predict its susceptibility to various degradation pathways, such as hydrolysis, photolysis, and microbial degradation. mdpi.com For instance, computational models can predict the sites of metabolism by enzymes like cytochrome P450, which are crucial for the biotransformation of xenobiotics. mdpi.com While specific models for this compound are not available, general models for chlorinated hydrocarbons and ketones can provide initial estimates of its environmental behavior.
Environmental Distribution and Transformation of Chlorinated Unsaturated Ketones
Environmental Occurrence and Pathways of Organochlorine Compounds
Organochlorine compounds, a broad class of chemicals that includes pesticides, industrial solvents, and byproducts of manufacturing and disinfection processes, are known for their environmental persistence. oup.comresearchgate.netusgs.gov Their release into the environment can occur through various channels, including industrial effluents, agricultural runoff, and atmospheric deposition. usgs.govquora.com Due to their chemical stability and often lipophilic (fat-soluble) nature, many organochlorines can be transported over long distances and tend to accumulate in the fatty tissues of organisms, a process known as biomagnification. researchgate.netquora.com
The environmental presence of chlorinated ketones, a subset of organochlorines, can result from the chlorination of water containing natural organic matter, which can produce a variety of disinfection by-products, including haloketones. nih.gov While there is no specific data on the environmental occurrence of 1,1,7-trichlorohept-1-en-3-one, its structural characteristics suggest that if released, it would likely exhibit behaviors common to other persistent organic pollutants.
Table 1: General Environmental Pathways for Organochlorine Compounds
| Pathway | Description |
| Atmospheric Deposition | Volatilization from contaminated soil or water, followed by transport and deposition in other locations. |
| Water Contamination | Direct discharge from industrial sources or indirect runoff from agricultural or urban areas. |
| Soil Contamination | Application of pesticides, disposal of industrial waste, or deposition from the atmosphere. |
| Biota Accumulation | Uptake by organisms from the environment, leading to accumulation in tissues. |
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For organochlorine compounds, these mechanisms are crucial in determining their environmental half-life.
Photochemical transformation, or photodegradation, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The presence of a carbonyl group (C=O) in ketones can facilitate the absorption of UV light, leading to the weakening and cleavage of chemical bonds. savemyexams.com For α,β-unsaturated ketones, the conjugated system of double bonds can also be susceptible to photochemical reactions. nih.gov
In the case of this compound, both the ketone group and the chlorinated double bond are potential sites for photochemical alteration. The absorption of UV radiation could lead to the formation of reactive radical species, initiating a cascade of degradation reactions. rsc.orgnih.gov Studies on other chlorinated hydrocarbons have shown that photodegradation rates can be influenced by the presence of other substances in the environment, such as dissolved oxygen. nih.gov The ultimate products of photodegradation can be simpler, less chlorinated compounds, or in some cases, complete mineralization to carbon dioxide and inorganic chlorides.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The vinyl chloride group (C=C(Cl)Cl) in this compound could potentially undergo hydrolysis to form a ketone, although the stability of vinyl halides can make this process slow under normal environmental conditions. oup.comquora.comoup.com The alkyl chloride at the 7-position is also susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming an alcohol. The rate of hydrolysis is influenced by factors such as pH and temperature.
Oxidative degradation involves the reaction of the compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH). These highly reactive species can initiate the breakdown of organic molecules. nih.gov For α,β-unsaturated carbonyl compounds, reactions with free chlorine in water treatment systems have been shown to lead to the transformation of the molecule, often resulting in the formation of other halogenated byproducts. researchgate.netnih.govnih.gov
Table 2: Potential Abiotic Degradation Reactions for this compound
| Degradation Process | Affected Functional Group(s) | Potential Outcome |
| Photodegradation | Ketone, Chlorinated Alkene | Bond cleavage, formation of radical species, potential for mineralization. |
| Hydrolysis | Vinyl Chloride, Alkyl Chloride | Formation of a diketone or a hydroxy-ketone. |
| Oxidation | Alkene, Alkyl Chain | Formation of smaller, oxygenated molecules; potential for mineralization. |
Biotransformation and Biodegradation Studies
Biotransformation is the chemical modification of a substance by a living organism, while biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, into simpler substances. nih.govresearchgate.net
Under aerobic (oxygen-present) conditions, microorganisms can utilize a variety of enzymatic pathways to break down organochlorine compounds. nih.govtandfonline.com The initial step in the degradation of chlorinated aliphatic hydrocarbons often involves the action of oxygenase enzymes, which introduce oxygen atoms into the molecule, making it more susceptible to further breakdown. nih.gov For a compound like this compound, aerobic microbes could potentially attack the carbon-chlorine bonds or the unsaturated bond. The presence of the ketone group may also influence the metabolic pathways utilized by microorganisms. Research on other chlorinated aliphatic hydrocarbons has shown that bacteria can degrade these compounds, although the efficiency can vary greatly depending on the specific compound and the microbial species involved. tandfonline.com
In anaerobic (oxygen-absent) environments, a different set of microbial processes, known as reductive dechlorination, can occur. tandfonline.com This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. Reductive dechlorination is a key pathway for the breakdown of highly chlorinated compounds like tetrachloroethylene (B127269) (PCE) and trichloroethylene (B50587) (TCE). gov.bc.caepa.gov For this compound, the multiple chlorine atoms make it a potential candidate for anaerobic degradation through reductive dechlorination. This process is often carried out by consortia of different microorganisms working together. tandfonline.com
Table 3: Summary of Potential Biodegradation Pathways
| Condition | Primary Mechanism | Potential Transformation |
| Aerobic | Oxidative Dechlorination | Cleavage of C-Cl and C=C bonds, formation of hydroxylated or carboxylated intermediates. |
| Anaerobic | Reductive Dechlorination | Sequential removal of chlorine atoms, replacement with hydrogen. |
Enzymatic Pathways in Organochlorine Metabolism
The metabolism of organochlorine compounds, a class to which this compound belongs, is a complex process mediated by various enzymatic systems in a wide range of organisms. While specific enzymatic pathways for this compound have not been extensively documented, the metabolism of other organochlorines provides a framework for understanding its potential biotransformation. Microorganisms, including bacteria and fungi, are key players in the degradation of these persistent compounds. academicjournals.orgmdpi.com
Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic machinery capable of degrading complex organochlorines. nih.govfrontiersin.org These enzymatic systems often involve lignin-modifying enzymes such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. nih.govresearchgate.net These enzymes are not highly specific and can co-metabolically degrade a wide array of pollutants. For instance, the degradation of the organochlorine pesticides aldrin (B1666841) and dieldrin (B1670511) by fungi involves oxidative processes. frontiersin.org Another important class of enzymes is dehalogenases, which catalyze the cleavage of carbon-halogen bonds, a crucial step in the detoxification of chlorinated compounds. academicjournals.orgresearchgate.netucl.ac.uk Rhodococcus erythropolis, for example, possesses a dehalogenase that converts haloalkanes to their corresponding alcohols. ucl.ac.uk
In addition to fungi, various bacterial species have been shown to degrade organochlorines under both aerobic and anaerobic conditions. mdpi.comtandfonline.com Under aerobic conditions, monooxygenases and dioxygenases can initiate the degradation process by incorporating oxygen into the chlorinated molecule, often leading to dehalogenation. industrialmaintenanceproducts.net For example, methanotrophic bacteria using methane (B114726) monooxygenases can degrade three-carbon chlorinated aliphatic hydrocarbons. tandfonline.com Anaerobic degradation often proceeds via reductive dechlorination, where the chlorinated compound is used as an electron acceptor. industrialmaintenanceproducts.netepa.gov This process is particularly important for highly chlorinated compounds.
The table below summarizes key enzyme classes involved in the metabolism of organochlorine compounds and their general functions.
Table 1: Key Enzyme Classes in Organochlorine Metabolism
| Enzyme Class | General Function | Example Organisms |
|---|---|---|
| Lignin-modifying Enzymes (e.g., Laccases, Peroxidases) | Extracellular, non-specific oxidation of a wide range of pollutants. | White-rot fungi (e.g., Phanerochaete chrysosporium) |
| Dehalogenases | Cleavage of carbon-halogen bonds. | Bacteria (e.g., Rhodococcus erythropolis), Fungi |
| Monooxygenases/Dioxygenases | Incorporation of oxygen into the substrate, initiating degradation. | Bacteria (e.g., Pseudomonas sp., Methanotrophs) |
| Reductases | Catalyze reductive dechlorination under anaerobic conditions. | Anaerobic bacteria |
Environmental Transport and Persistence Mechanisms
The environmental transport and persistence of chlorinated unsaturated ketones like this compound are governed by a combination of their physicochemical properties and environmental conditions. While specific data for this compound is scarce, the behavior of related long-chain chlorinated paraffins (LCCPs) and other chlorinated hydrocarbons offers valuable insights. service.gov.ukwww.gov.uk
The transport of chlorinated compounds in the environment can occur through various pathways, including atmospheric transport, leaching into groundwater, and surface runoff into aquatic systems. rsdynamics.comepa.gov The volatility of a compound, influenced by its vapor pressure and Henry's Law constant, determines its tendency to partition into the atmosphere. rsdynamics.comacs.org Once in the atmosphere, these compounds can be transported over long distances. researchgate.net For less volatile compounds, transport is more likely to occur through soil and water. The solubility of the compound in water is a critical factor for its mobility in aquatic environments and its potential to contaminate groundwater. epa.gov Adsorption to soil organic matter and sediments can retard the movement of these compounds, with the extent of sorption depending on the compound's hydrophobicity and the characteristics of the soil or sediment.
The persistence of organochlorine compounds in the environment is a significant concern. Many of these compounds are resistant to degradation and can remain in the environment for extended periods. www.gov.ukcanada.ca The persistence is influenced by factors such as the degree of chlorination, the molecular structure, and the presence of functional groups. Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the breakdown of these compounds, but the rates are often slow. nih.gov Biotic degradation, as discussed in the previous section, is a major pathway for the removal of chlorinated compounds from the environment. However, the effectiveness of biodegradation depends on the presence of suitable microbial populations and favorable environmental conditions. tandfonline.com Long-chain chlorinated paraffins, for instance, are considered persistent, and it is likely that this compound exhibits similar characteristics due to its chlorinated and relatively long-chain structure. www.gov.ukservice.gov.uk
The table below outlines the key mechanisms influencing the environmental transport and persistence of chlorinated organic compounds.
Applications of 1,1,7 Trichlorohept 1 En 3 One and Analogous Chlorinated Enones
Role as Synthetic Intermediates in Fine Chemical Production
The reactivity of α,β-unsaturated ketones, particularly those bearing halogen atoms, makes them valuable intermediates in the synthesis of a wide array of fine chemicals. The presence of multiple reactive sites in 1,1,7-trichlorohept-1-en-3-one—the dichlorovinyl group, the carbonyl group, and the terminal chloroalkyl chain—allows for a variety of chemical transformations.
Chlorinated enones are known to be excellent precursors for the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and other specialty chemicals. openmedicinalchemistryjournal.comscispace.com The electrophilic nature of the double bond, enhanced by the electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack. This reactivity is central to the construction of various ring systems.
Table 1: Potential Heterocyclic Systems from Chlorinated Enone Intermediates
| Heterocycle Class | Synthetic Approach | Potential Reactants |
|---|---|---|
| Pyridines | Hantzsch-type synthesis | Ammonia, β-ketoesters thieme.de |
| Pyrimidines | Reaction with amidines | Guanidine, urea (B33335) derivatives |
| Thiazines | Reaction with thiourea (B124793) or other sulfur-containing binucleophiles | Thiourea, thioamides organic-chemistry.org |
| Chromenes | Reaction with phenols or other activated aromatic compounds | Substituted phenols, naphthols nih.govekb.egrsc.org |
| Pyrroles | Paal-Knorr type synthesis | Primary amines, hydrazines nih.gov |
| Indazoles | Reaction with hydrazine (B178648) derivatives | Hydrazine, substituted hydrazines researchgate.net |
The synthesis of these heterocycles often involves cascade reactions where multiple bonds are formed in a single pot, which is an efficient and atom-economical approach. nih.gov For instance, the reaction of a chlorinated enone with a binucleophile like hydrazine or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively. The terminal chloroalkyl chain in this compound offers an additional site for cyclization or further functionalization, potentially leading to the formation of macrocyclic structures or bicyclic systems.
Potential in Materials Science and Polymer Chemistry
Chlorinated compounds have long been utilized in polymer science to impart specific properties to materials. wikipedia.org The incorporation of chlorine can enhance flame retardancy, chemical resistance, and modify the mechanical properties of polymers. Chlorinated enones, such as this compound, can be explored as monomers or additives in polymer formulations.
The vinyl group in this compound can potentially participate in addition polymerization reactions, leading to the formation of polymers with chlorinated side chains. wikipedia.org These polymers could exhibit interesting properties due to the presence of both the chlorine atoms and the ketone functionality. The ketone group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications.
Furthermore, the high chlorine content of this molecule suggests its potential as an additive flame retardant. Additive flame retardants are physically blended with the polymer and are not chemically bonded to the polymer matrix. chemrj.orgampacet.com
Table 2: Potential Polymer Applications of Chlorinated Enones
| Application Area | Mechanism/Role | Potential Polymer Systems |
|---|---|---|
| Flame Retardant Additive | Release of chlorine radicals to quench combustion | Polyethylene, Polypropylene, PVC chemrj.orgampacet.comfaa.gov |
| Monomer for Specialty Polymers | Addition polymerization via the vinyl group | Poly(vinyl ketone) analogs |
| Crosslinking Agent | Reactions involving the carbonyl group | Thermosetting resins |
Utility in the Development of Specialty Chemicals (e.g., Dyes, Flame Retardants)
The development of specialty chemicals often relies on the use of versatile building blocks that can be readily converted into a variety of products. Chlorinated enones fit this description well.
Dyes: Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants. scispace.comunb.canih.govcuhk.edu.hk Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. While this compound is an aliphatic compound, its derivatives could potentially be used to synthesize novel dye structures. For example, the ketone functionality could be used to introduce aromatic rings that could then be functionalized to participate in azo coupling reactions. The chlorine atoms would also influence the final color and properties of the dye.
Flame Retardants: As mentioned previously, chlorinated compounds are widely used as flame retardants. chemrj.orgampacet.comfaa.govspecialchem.com They function by releasing chlorine radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase. mdpi.com Chlorinated paraffins and other aliphatic chlorine compounds are effective flame-retardant additives, particularly for polymers processed at lower temperatures like polyethylene. faa.gov The high chlorine content of this compound makes it a candidate for such applications.
Table 3: Characteristics of Chlorinated Compounds as Specialty Chemicals
| Specialty Chemical | Key Feature Conferred by Chlorine | Example of Application |
|---|---|---|
| Dyes | Modifies chromophore and solubility | Synthesis of novel azo dyes nih.govrsc.org |
Formation as Transformation Products in Water Disinfection Processes
The chlorination of water is a critical process for ensuring public health by eliminating waterborne pathogens. However, this process can lead to the formation of disinfection byproducts (DBPs), some of which may have adverse health effects. These DBPs are formed from the reaction of chlorine with natural organic matter (NOM) present in the water.
Unsaturated fatty acids, which are components of NOM, have been identified as precursors to the formation of chlorinated byproducts. The reaction of chlorine with the double bonds in these fatty acids can lead to the formation of various chlorinated compounds, including chlorinated ketones. While the direct formation of this compound from a specific fatty acid in water is not explicitly documented in the provided search results, the formation of chlorinated ketones from the chlorination of lipids and fatty acids is a known phenomenon.
The structure of this compound, with its seven-carbon backbone, is consistent with it being a potential transformation product of a medium-chain unsaturated fatty acid. Further research would be needed to identify the specific precursors and formation pathways of this compound during water disinfection.
Future Research Trajectories for Novel Chlorinated Unsaturated Ketones
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of chlorinated ketones often involves hazardous reagents and generates significant chemical waste. A paramount direction for future research is the development of green and sustainable synthetic methodologies. These approaches aim to minimize environmental impact by utilizing safer reagents, reducing energy consumption, and improving atom economy.
Catalytic Innovations: A promising area is the development of novel catalytic systems. For instance, photocatalytic processes that use earth-abundant metal catalysts like iron and sulfur, activated by mild blue light, could offer an environmentally friendly alternative for chlorination. acs.org This method avoids the need for harsh chemicals and high temperatures, which are typical in conventional chlorination processes. acs.org Furthermore, exploring biocatalytic methods, such as the use of enzymes for the reduction of halogenated ketones, presents a highly selective and eco-friendly route. nih.gov
Sustainable Solvents and Reagents: The replacement of hazardous organic solvents is a cornerstone of green chemistry. Research into the use of alternative solvents such as water, ionic liquids, and supercritical fluids for the synthesis of chlorinated unsaturated ketones is crucial. researchgate.net Water, being non-toxic and abundant, is an ideal medium for many chemical reactions. researchgate.net Additionally, the development of one-pot protocols, for instance, for the β-C-H halogenation of cyclic enones, can significantly reduce waste and improve efficiency by minimizing intermediate purification steps. rsc.org
Interactive Table: Comparison of Traditional and Green Synthesis Approaches
| Feature | Traditional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Catalysts | Often stoichiometric and hazardous | Catalytic, often using earth-abundant and non-toxic metals or enzymes |
| Solvents | Volatile and often toxic organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions |
| Energy Input | Typically high temperatures and pressures | Often milder conditions, including room temperature and visible light |
| Byproducts | Can produce significant amounts of hazardous waste | Minimized waste through higher selectivity and atom economy |
| Safety | Involves handling of corrosive and toxic reagents | Utilizes safer and more benign reagents and conditions |
Advanced Mechanistic Investigations via Coupled Experimental and Computational Techniques
A thorough understanding of the reaction mechanisms governing the formation and reactivity of chlorinated unsaturated ketones is essential for optimizing their synthesis and predicting their environmental behavior. Future research will increasingly rely on a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling.
Computational Predictive Power: In silico modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for predicting the products of chemical reactions. acs.orgacs.org For instance, DFT calculations can be employed to predict the most likely sites of chlorination on an enone structure and to elucidate the reaction pathways. acs.orgacs.org Such computational predictions, when validated by experimental data, can significantly accelerate the discovery and optimization of new reactions.
Experimental Verification and Elucidation: The predictions from computational studies must be corroborated by robust experimental data. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the structural characterization of reaction products and intermediates. acs.orgacs.org Furthermore, kinetic studies, both in the gas phase and in solution, can provide crucial insights into reaction rates and the influence of various parameters on the reaction mechanism. The coupling of experimental techniques like gas chromatography with theoretical calculations such as Canonical Variational Transition state theory (CVT) with Small Curvature Tunneling (SCT) can provide a comprehensive understanding of reaction kinetics.
Exploration of Novel Reactivity Patterns
The unique structural features of 1,1,7-trichlorohept-1-en-3-one, with its electron-withdrawing chlorine atoms and reactive enone moiety, suggest a rich and largely unexplored reactivity. Future research should focus on uncovering and harnessing these novel reactivity patterns for synthetic applications.
Cycloaddition and Rearrangement Reactions: The dienophilic nature of the α,β-unsaturated ketone system makes it a prime candidate for various cycloaddition reactions. Investigating its behavior in Diels-Alder, Michael additions, and other pericyclic reactions could lead to the synthesis of complex and valuable carbocyclic and heterocyclic structures. Furthermore, the presence of multiple chlorine atoms may facilitate interesting rearrangement reactions under specific conditions.
Reactions at the Carbonyl Group and the Dichlorovinyl Moiety: The reactivity of the ketone carbonyl group can be exploited for a range of transformations, including reductions, additions of organometallic reagents, and Wittig-type reactions. The dichlorovinyl group also presents opportunities for unique chemical transformations, such as cross-coupling reactions or nucleophilic vinyl substitutions, which could lead to the introduction of diverse functional groups.
Innovative Strategies for Environmental Remediation and Monitoring
The persistence of organochlorine compounds in the environment is a significant concern. Therefore, developing effective strategies for the remediation and monitoring of novel chlorinated unsaturated ketones is of utmost importance.
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species such as hydroxyl radicals, are a promising technology for the degradation of persistent organic pollutants. Future research should investigate the efficacy of various AOPs, including ozonation, Fenton and photo-Fenton processes, and photocatalysis, for the complete mineralization of this compound and related compounds into benign products like water, carbon dioxide, and chloride ions.
Bioremediation and Phytoremediation: Harnessing the metabolic capabilities of microorganisms and plants for the degradation of chlorinated compounds is an environmentally friendly and cost-effective remediation strategy. Research should focus on identifying and engineering microbial strains or plant species that can effectively metabolize these novel ketones. Understanding the enzymatic pathways involved in their degradation will be crucial for optimizing these bioremediation and phytoremediation approaches.
Sensitive and Selective Monitoring Techniques: The development of robust analytical methods for the detection and quantification of trace levels of chlorinated unsaturated ketones in various environmental matrices is essential for effective monitoring. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will continue to be vital. Additionally, the development of novel sensor technologies could provide real-time monitoring capabilities, enabling rapid responses to potential contamination events.
Q & A
Q. What strategies validate the compound’s role in catalytic cycles or as a ligand in coordination chemistry?
- Methodological Answer : Use EXAFS/XANES to study metal-ligand bonding. Monitor catalytic turnover via in situ IR or UV-vis spectroscopy. Compare catalytic efficiency (TON/TOF) with control experiments lacking the compound. Synthesize analogous ligands (e.g., bromo-substituted) to isolate electronic vs. steric contributions .
Methodological Best Practices
- Data Analysis : Apply multivariate statistics (ANOVA, PCA) to resolve batch variability in synthesis. Report uncertainties (SD/RSD) and use Grubbs’ test for outlier removal .
- Replication : Publish full experimental protocols (solvent grades, instrument settings) to ensure reproducibility. Deposit raw spectra/chromatograms in open-access repositories .
- Ethical Compliance : Disclose conflicts of interest in studies involving industrial partnerships. Adhere to Green Chemistry principles (e.g., solvent selection, waste minimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
